molecular formula C23H22N2O B326288 N-(4-ethoxyphenyl)-N-[(9-ethyl-9H-carbazol-3-yl)methylene]amine

N-(4-ethoxyphenyl)-N-[(9-ethyl-9H-carbazol-3-yl)methylene]amine

Cat. No.: B326288
M. Wt: 342.4 g/mol
InChI Key: KVQQCVMZEXAZNH-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-N-[(9-ethyl-9H-carbazol-3-yl)methylene]amine is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features a carbazole moiety, which is known for its applications in organic electronics and photonics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-N-[(9-ethyl-9H-carbazol-3-yl)methylene]amine typically involves the condensation reaction between 4-ethoxyaniline and 9-ethyl-9H-carbazole-3-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-N-[(9-ethyl-9H-carbazol-3-yl)methylene]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-ethoxyphenyl)-N-[(9-ethyl-9H-carbazol-3-yl)methylene]amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-N-[(9-ethyl-9H-carbazol-3-yl)methylene]amine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming coordination complexes that exhibit unique chemical and physical properties. These complexes can interact with biological molecules, potentially leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]aniline
  • 4-methyl-N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]aniline
  • 4-chloro-N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]aniline

Uniqueness

N-(4-ethoxyphenyl)-N-[(9-ethyl-9H-carbazol-3-yl)methylene]amine is unique due to the presence of the ethoxy group, which can influence its electronic properties and reactivity. This makes it particularly suitable for applications in organic electronics and photonics, where specific electronic characteristics are crucial .

Properties

Molecular Formula

C23H22N2O

Molecular Weight

342.4 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-1-(9-ethylcarbazol-3-yl)methanimine

InChI

InChI=1S/C23H22N2O/c1-3-25-22-8-6-5-7-20(22)21-15-17(9-14-23(21)25)16-24-18-10-12-19(13-11-18)26-4-2/h5-16H,3-4H2,1-2H3

InChI Key

KVQQCVMZEXAZNH-UHFFFAOYSA-N

SMILES

CCN1C2=C(C=C(C=C2)C=NC3=CC=C(C=C3)OCC)C4=CC=CC=C41

Canonical SMILES

CCN1C2=C(C=C(C=C2)C=NC3=CC=C(C=C3)OCC)C4=CC=CC=C41

Origin of Product

United States

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